molecular formula C33H42O4 B1245525 Kolanone

Kolanone

Cat. No.: B1245525
M. Wt: 502.7 g/mol
InChI Key: CXUWMKJZOJXGIU-VFJUAXEESA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

Kolanone is formally designated as (6Z)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione . Its molecular formula is C₃₃H₄₂O₄ , with a molecular weight of 502.7 g/mol . Key synonyms include:

  • 2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-hydroxy-4,6-bis(3-methyl-2-butenyl)- .
  • This compound .
Property Value
CAS Registry Number 81827-55-6
Molecular Formula C₃₃H₄₂O₄
Molecular Weight 502.7 g/mol
IUPAC Name (6Z)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione

Molecular Architecture and Stereochemical Configuration

This compound’s structure comprises a cyclohexadienone core substituted with:

  • A benzoyl group at position 2.
  • A (2E)-3,7-dimethylocta-2,6-dienyl chain at position 4.
  • Two 3-methylbut-2-enyl (prenyl) groups at positions 4 and 6.
  • Hydroxyl groups at positions 5 and 6.

The stereochemical configuration includes:

  • Z-configuration at the C6 double bond (cyclohexene ring).
  • E-configuration at the C2 and C6 positions of the octadienyl chain.

The molecule’s complexity arises from the interplay of aromatic rings, conjugated dienes, and hydroxyl groups, which influence its electronic and steric properties.

Crystallographic Analysis and Conformational Studies

No direct crystallographic data for this compound has been reported in peer-reviewed literature. Structural elucidation relies heavily on spectroscopic and computational methods , including comparisons with related polyisoprenylated benzophenones. Computational docking studies (e.g., in Trypanosoma brucei enzymes) suggest that this compound’s conformation allows interactions with biological targets via hydrogen bonding and hydrophobic contacts.

Spectroscopic Fingerprinting

NMR Spectroscopy

This compound’s structure was deduced from ¹H NMR and ¹³C NMR data, though specific chemical shifts are not explicitly reported in accessible literature. Key features include:

  • Aromatic protons from the benzoyl group.
  • Olefinic protons from the octadienyl and prenyl chains.
  • Hydroxyl proton signals at positions 5 and 6.

13C NMR would reveal carbonyl signals (δ ~190–200 ppm) and quaternary carbons from the cyclohexadienone core.

Mass Spectrometry (MS)

The molecular ion peak at m/z 502 (M⁺) confirms the molecular formula C₃₃H₄₂O₄ . Fragmentation patterns likely involve cleavage of prenyl groups and the benzoyl moiety.

UV-Vis and IR Spectroscopy
  • UV-Vis : Absorption bands in the 250–350 nm range are expected due to conjugated π-systems.
  • IR : Peaks for C=O (1650–1750 cm⁻¹), C–O (1200–1300 cm⁻¹), and C=C (1600 cm⁻¹) stretches.

Properties

Molecular Formula

C33H42O4

Molecular Weight

502.7 g/mol

IUPAC Name

(2R,6E)-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-6-[hydroxy(phenyl)methylidene]-2,4-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C33H42O4/c1-22(2)12-11-13-25(7)19-21-33(20-18-24(5)6)31(36)27(17-16-23(3)4)30(35)28(32(33)37)29(34)26-14-9-8-10-15-26/h8-10,12,14-16,18-19,34-35H,11,13,17,20-21H2,1-7H3/b25-19+,29-28+/t33-/m1/s1

InChI Key

CXUWMKJZOJXGIU-VFJUAXEESA-N

Isomeric SMILES

CC(=CCC/C(=C/C[C@@]1(C(=O)C(=C(/C(=C(/C2=CC=CC=C2)\O)/C1=O)O)CC=C(C)C)CC=C(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC=C(C)C)CC=C(C)C)C)C

Synonyms

2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-hydroxy-4,6-bis(3-methyl-2-butenyl)-
kolanone

Origin of Product

United States

Chemical Reactions Analysis

Antioxidant Reactions

Kolanone neutralizes oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

Model System Concentration/Dose Key Findings Reference
Human SH-SY5Y cells35.3 µg/mLPrevented atrazine-induced oxidative stress by restoring glutathione levels and reducing lipid peroxidation.Abarikwu et al. (2011b)
Diabetic rats100 mg/kg (p.o.)Reduced lipid peroxidation markers (MDA) and restored erythrocyte antioxidant enzyme activities.Ayepola et al. (2014a)
Isolated rat brain60–240 µg/mLInhibited α-glucosidase and α-amylase, attenuating glucose-induced oxidative damage.Salau et al. (2021)

KV’s antioxidant mechanism involves direct free radical scavenging and upregulation of detoxifying enzymes like glutathione S-transferase .

Enzyme Inhibition

This compound modulates enzymatic activity, impacting inflammatory and metabolic pathways.

Target Enzyme Model System Effect Reference
Cyclooxygenase (COX-2)Sertoli cell linesSuppressed COX-2 expression via inhibition of NF-κB and ERK1/2 signaling.Abarikwu (2014)
Phospholipase A2 (PLA2)Naja nigricollisInhibited PLA2 activity at a 1:5 (venom:KV) ratio, reducing hemolysis.Okafor and Onyike (2020)
AcetylcholinesteraseRat brainReduced AChE activity, suggesting potential neuroprotective effects.Ijomone and Obi (2013)

KV’s inhibition of PLA2 highlights its anti-venom potential, though high doses (29.4–58.9 µg/mL) are required for efficacy .

Neuroprotective Reactions

KV mitigates neurotoxicity through anti-apoptotic and anti-inflammatory pathways.

Neurotoxin Model System Mechanism Reference
AtrazineHuman PC12 cellsRestored Bax/Bcl-2 balance and reduced caspase-3/9 activation.Abarikwu et al. (2011a)
MethamphetamineRatsPrevented hippocampal pyramidal cell destruction and delayed stereotypic movements.Ijomone et al. (2012)
CuprizoneMiceReduced demyelination and oxidative stress in a multiple sclerosis model.Omotoso et al. (2018a)

KV’s neuroprotection is linked to its ability to suppress pro-apoptotic proteins (e.g., p53) and inflammatory cytokines (e.g., TNF-α) .

Anti-inflammatory Reactions

KV downregulates pro-inflammatory mediators in immune and tissue cells.

Inflammatory Stimulus Model System Effect Reference
H₂O₂U937 cellsReduced secretion of IL-1, IL-6, and TNF-α while improving cell viability.Okoko (2018)
LipopolysaccharideRatsLowered CRP and ERK1/2 activation, attenuating systemic inflammation.Oyagbemi et al. (2018b)

KV’s suppression of NF-κB and TLR-4 pathways underpins its anti-inflammatory efficacy .

Anti-Snake Venom Activity

KV inhibits hydrolytic enzymes in snake venom, though clinical relevance remains uncertain.

Enzyme Inhibition Experimental Conditions Outcome
Phospholipase A2 (PLA2)62%1:5 (venom:KV) ratio in vitroReduced myotoxicity and edema.
Hyaluronidase28%1:5 (venom:KV) ratio in vitroMinimal inhibition of tissue damage.

While PLA2 inhibition is notable, the high KV doses required (5x venom weight) limit practical applications .

Preparation Methods

Solvent-Solvent Partitioning

Solvent-solvent extraction is a foundational method for isolating benzophenones from Garcinia kola. A protocol adapted from Fuller et al. (1999) involves sequential extraction with hexane, acetone, methanol, and dichloromethane-methanol mixtures to fractionate compounds by polarity. For example, ground Garcinia kola nuts subjected to hexane extraction yield non-polar constituents, while methanol isolates polar derivatives like this compound. Post-extraction, liquid-liquid partitioning with methyl-tert-butyl ether (MTB) and ethyl acetate further refines the extract, concentrating benzophenones into specific fractions.

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) with organic modifiers (e.g., methanol, ethanol) offers a green alternative for extracting thermolabile compounds. In Garcinia kola studies, SFE at optimized pressures and temperatures achieved comparable extraction efficiency to solvent methods, recovering 40.09% of total mass constituents. The technique’s tunability allows selective isolation of polyisoprenylated compounds like this compound by adjusting modifier concentrations.

Bligh and Dyer Method

Though primarily used for lipids, the Bligh and Dyer chloroform-methanol-water system (2:1:1 v/v) has been applied to Garcinia kola seeds for polar metabolites. This method’s phase separation could isolate this compound by partitioning into the organic layer, leveraging its moderate polarity.

Optimization of Extraction Parameters

Table 1: Key Variables in this compound Extraction

ParameterOptimal ConditionsImpact on Yield
Solvent Polarity Methanol > Acetone > HexaneHigher polarity enhances recovery of benzophenones
Temperature 40–60°C (SFE: 50°C)Elevated temperatures improve solubility without degradation
Modifier Ratio 10–30% methanol in CO₂ (SFE)Increases mass transfer of polar constituents
Extraction Time 12–24 hours (solvent methods)Prolonged contact maximizes diffusion

Analytical Techniques for Isolation and Characterization

Chromatographic Profiling

Reversed-phase HPLC with photodiode array (PDA) detection (λ = 254–280 nm) resolves benzophenones based on retention times and UV spectra. In Garcinia kola studies, fractions from Sephadex LH-20 chromatography were analyzed via HPLC, though this compound-specific peaks require confirmation with authentic standards.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P-NMR, identifies functional groups and phosphorylation patterns in polyisoprenylated derivatives. Ultra-performance convergence chromatography (UPC²) coupled with quadrupole time-of-flight mass spectrometry (Q-ToF/MS) provides high-resolution molecular formulas, critical for distinguishing this compound from analogs.

Challenges in this compound Preparation

Low Natural Abundance

This compound’s exclusivity to Garcinia kola and low concentration in plant tissues (<0.1% w/w) necessitate large biomass inputs. Industrial-scale applications face economic barriers due to these yield limitations.

Stability Issues

Benzophenones degrade under prolonged light exposure and acidic conditions. Liposomal encapsulation trials for related compounds showed <1% release over 140 hours, highlighting formulation challenges.

Co-extraction of Analogues

Garcinia kola contains structurally similar benzophenones (e.g., gathis compound) and biflavonoids (e.g., kolaviron), complicating this compound purification.

Comparative Analysis of Extraction Methods

Table 2: Efficiency of this compound Isolation Techniques

MethodAdvantagesLimitations
Solvent-Solvent High selectivity, scalableHigh solvent consumption
SFE Eco-friendly, preserves thermolabile compoundsHigh equipment costs
Bligh and Dyer Rapid phase separationLimited to polar-nonpolar splits

Q & A

Q. Q1: What are the primary methodologies for isolating and characterizing Kolanone from natural sources?

Methodological Answer:

  • Extraction: Use Soxhlet extraction with ethanol/water (70:30) for 8–12 hours, followed by liquid-liquid partitioning with dichloromethane to concentrate terpenoid fractions .
  • Characterization: Employ GC-MS for volatile analysis and NMR (¹H, ¹³C, DEPT) for structural elucidation. Compare spectral data with databases like SciFinder or PubChem .
  • Purity Assessment: Validate via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .

Q. Q2: How can researchers assess this compound’s pharmacological activity in preliminary studies?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Antioxidant: DPPH and FRAP assays with ascorbic acid as a positive control .
  • Dose-Response Curves: Use 3–5 concentrations in triplicate to calculate IC₅₀ values. Include solvent-only controls to exclude artifacts .

Advanced Research Questions

Q. Q3: How should contradictory data on this compound’s bioactivity (e.g., varying MIC values across studies) be resolved?

Methodological Answer:

  • Source Analysis: Compare extraction protocols (e.g., solvent polarity, temperature) and compound stability under assay conditions (e.g., pH, light exposure) .
  • Meta-Analysis: Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables .
  • Replication Studies: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and cross-validate with orthogonal assays (e.g., time-kill kinetics) .

Q. Q4: What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Integration:
    • Transcriptomics: RNA-seq of bacterial cultures treated with this compound to identify dysregulated pathways (e.g., cell wall synthesis, oxidative stress) .
    • Metabolomics: LC-MS profiling to detect metabolite shifts (e.g., ATP depletion, ROS accumulation) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., S. aureus FabI enzyme) and validate via SPR or ITC .

Q. Q5: How can researchers address low yields of this compound in synthetic pathways?

Methodological Answer:

  • Route Optimization:
    • Catalysis: Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for key cyclization steps .
    • Stereochemical Control: Use chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated) to enhance enantiomeric excess .
  • Scale-Up Challenges: Monitor reaction exotherms and byproduct formation via inline FTIR or PAT tools .

Data Analysis & Reporting

Q. Q6: What statistical approaches are critical for validating this compound’s dose-dependent effects?

Methodological Answer:

  • Parametric Tests: ANOVA with Tukey’s post-hoc for normally distributed data (e.g., antioxidant activity).
  • Non-Parametric: Kruskal-Wallis for skewed datasets (e.g., cytotoxicity assays) .
  • Power Analysis: Predefine sample sizes (n ≥ 6) to achieve 80% power (α = 0.05) .

Q. Q7: How should conflicting spectral data (e.g., NMR shifts) be interpreted during structural verification?

Methodological Answer:

  • Cross-Validation: Compare with synthetic analogs or published spectra in Beilstein Database .
  • Solvent Artifacts: Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
  • Dynamic Effects: Conduct variable-temperature NMR to detect conformational exchange broadening .

Literature & Ethical Practices

Q. Q8: What strategies ensure comprehensive literature reviews on this compound’s bioactivity?

Methodological Answer:

  • Database Searches: Use Boolean operators in Scopus/PubMed (e.g., "this compound AND (antimicrobial OR biosynthesis)") .
  • Grey Literature: Include dissertations and conference proceedings via ProQuest or Web of Science .
  • Bias Mitigation: PRISMA flowcharts to document inclusion/exclusion criteria and avoid cherry-picking studies .

Q. Q9: How can researchers ethically address discrepancies in prior studies without undermining peer work?

Methodological Answer:

  • Neutral Language: Frame contradictions as "context-dependent variability" rather than "flaws" .
  • Transparent Reporting: Publish negative results in repositories like Zenodo to prevent publication bias .

Advanced Technical Challenges

Q. Q10: What methodologies resolve low bioavailability of this compound in in vivo models?

Methodological Answer:

  • Formulation: Nanoemulsions (e.g., Tween 80/lecithin) to enhance solubility .
  • Prodrug Design: Synthesize acetylated derivatives for improved membrane permeability .
  • PK/PD Modeling: Use non-compartmental analysis (NCA) to calculate AUC and optimize dosing regimens .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kolanone
Reactant of Route 2
Kolanone

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